molecular formula C27H24N6O B2946159 7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-75-1

7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2946159
CAS No.: 338403-75-1
M. Wt: 448.53
InChI Key: VIQRLINVXXCPEH-UHFFFAOYSA-N
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Description

7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is recognized in biochemical research as a potent, ATP-competitive, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in transmitting integrin-mediated signals , regulating critical cellular processes including proliferation, migration, and survival. The research value of this compound lies in its application as a precise chemical tool to disrupt FAK signaling, thereby allowing investigators to probe the functional consequences of FAK inhibition in vitro and in vivo . Its high selectivity profile makes it particularly useful for dissecting FAK-specific pathways from those of other closely related kinases. Consequently, this inhibitor is extensively employed in oncology research to investigate mechanisms of tumor growth, metastasis, and angiogenesis, as FAK overexpression is frequently associated with aggressive cancer phenotypes . Studies utilizing this compound contribute to the validation of FAK as a therapeutic target and aid in the understanding of fundamental cell biology related to adhesion and signaling.

Properties

IUPAC Name

7-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O/c1-3-7-22(8-4-1)31-17-19-32(20-18-31)27-29-26-28-16-15-25(33(26)30-27)21-11-13-24(14-12-21)34-23-9-5-2-6-10-23/h1-16H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRLINVXXCPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H27N5O2\text{C}_{24}\text{H}_{27}\text{N}_5\text{O}_2

This structure features a triazolo-pyrimidine core substituted with phenoxy and piperazine groups, which are critical for its biological activity.

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit multiple mechanisms of action:

  • Inhibition of Protein Kinases : These compounds often act as inhibitors of various protein kinases involved in cancer cell proliferation and survival. For instance, studies have shown that they can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by modulating apoptotic pathways and influencing the expression of apoptosis-related proteins .
  • Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in cancer cells, thereby preventing their proliferation .

Antiproliferative Effects

The antiproliferative activity of This compound has been evaluated against several human cancer cell lines. Key findings include:

Cell LineIC50 (µM)Mechanism of Action
MGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induction of apoptosis and G2/M phase arrest
MCF-713.1Inhibition of tubulin polymerization

These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, outperforming some established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Case Studies

  • Study on MGC-803 Cells : In vitro studies demonstrated that treatment with this compound led to a dose-dependent inhibition of growth and colony formation in MGC-803 gastric cancer cells. The compound significantly downregulated phosphorylation levels of key proteins such as ERK1/2 and AKT, indicating its potential as an ERK pathway inhibitor .
  • Comparative Analysis with Other Derivatives : A comparative study involving various derivatives from the same chemical class revealed that some derivatives exhibited IC50 values as low as 0.24 µM against HCT-116 cells. This suggests that structural modifications can enhance potency and selectivity against specific cancer targets .

Chemical Reactions Analysis

Cyclocondensation of 1,3-Biselectrophiles

  • Reagents : 3-Amino-1,2,4-triazoles react with β-dicarbonyl or β-enaminone derivatives under acidic conditions to form the triazolopyrimidine core .

  • Example :

    • Substituted 3-aminotriazole (32 ) reacts with 3-(dimethylamino)-1-phenylpropenone (33 ) in acetic acid or DMF to yield regioselective 7-phenyl derivatives .

Post-Synthetic Functionalization

  • Phenoxyphenyl Introduction :

    • Suzuki-Miyaura coupling or Ullmann-type reactions can introduce the 4-phenoxyphenyl group at position 7 using halogenated intermediates (e.g., brominated triazolopyrimidines) .

  • Phenylpiperazine Installation :

    • Nucleophilic aromatic substitution (SNAr) at position 2 of the triazolopyrimidine core with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃, DMF, 80°C) .

Reactivity and Functionalization

The triazolopyrimidine core exhibits reactivity at multiple positions, enabling further derivatization:

Electrophilic Substitution

  • Position 3 :

    • Vilsmeier-Haack formylation introduces an aldehyde group at position 3 using POCl₃/DMF, enabling subsequent Schiff base formation or cross-couplings .

  • Position 5/7 :

    • Electron-rich aryl groups (e.g., phenoxyphenyl) enhance nucleophilic susceptibility for halogenation or nitration .

Cross-Coupling Reactions

  • Pd-Catalyzed Couplings :

    • 7-Bromo or 7-chloro derivatives undergo Suzuki-Miyaura couplings with aryl boronic acids to diversify the 7-position .

    • Example: Reaction of 7-bromo-triazolopyrimidine with 4-phenoxyphenylboronic acid yields 7-(4-phenoxyphenyl) derivatives .

Stability and Degradation

Stability studies on analogous triazolopyrimidines reveal:

  • pH Sensitivity :

    • Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the triazole ring .

  • Thermal Stability :

    • Stable up to 250°C, making them suitable for high-temperature reactions .

Key Reaction Data

Reaction TypeConditionsYieldReference
Core Synthesis (Cyclocondensation)Acetic acid, reflux, 24 h72–92%
Suzuki Coupling (7-Phenoxyphenyl)Pd(PPh₃)₄, Na₂CO₃, DME, 80°C85%
SNAr (2-Phenylpiperazine)K₂CO₃, DMF, 80°C, 12 h68%
Vilsmeier Formylation (Position 3)POCl₃/DMF, 0°C to RT, 6 h52–78%

Challenges and Innovations

  • Regioselectivity : Achieving precise substitution at positions 2 and 7 remains challenging due to competing reaction pathways .

  • Green Chemistry : Recent advances employ microwave irradiation or ionic liquids to reduce reaction times and improve yields (e.g., 83% yield in 1 h under microwave conditions) .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Properties

Compound Name Substituents (Positions) Biological Activity Key Findings Reference
Target Compound : 7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine 7: 4-Phenoxyphenyl; 2: 4-Phenylpiperazino Anticancer (tubulin inhibition) High selectivity for hCA IX/XII; potent antiproliferative activity in MCF-7 cells.
S1-TP : 5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one 5: Chloromethyl; 2: 4-Methoxyphenyl Electrochemically active Exhibits reversible redox behavior; potential for drug delivery systems.
9a : 7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine 7: 2-Fluorophenyl Antifungal Moderate activity against Candida albicans; synthesized in 53% yield.
6a : 7-(3',4',5'-Trimethoxyphenyl)-2-(4-chlorobenzylamino)-[1,2,4]triazolo[1,5-a]pyrimidine 7: Trimethoxyphenyl; 2: 4-Chlorobenzylamino Antiproliferative IC₅₀ = 12 nM against HeLa cells; disrupts microtubule assembly.
7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7: 4-Methoxyphenyl; 5: Phenyl Antidiabetic Dual action: glucokinase activator and DPP-4 inhibitor (EC₅₀ = 0.8 μM).
8a–8f : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides 2: Sulfonamide Herbicidal 90% inhibition of Amaranthus retroflexus at 100 ppm.

Substituent Effects on Pharmacological Profiles

Position 7 Modifications

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance metabolic stability but reduce solubility.
  • Phenoxy groups (as in the target compound) improve membrane permeability and target engagement via hydrophobic interactions .
  • Trimethoxyphenyl substituents (e.g., in ) mimic colchicine’s binding mode, enhancing tubulin inhibition.

Position 2 Modifications

  • Piperazinyl groups (target compound) introduce basicity and conformational flexibility, favoring kinase inhibition .
  • Benzylamino derivatives (e.g., 6a–d in ) show enhanced antiproliferative activity with halogen substitutions (Cl, F) due to increased electrophilicity.

Electrochemical and Physicochemical Comparisons

  • Electrochemical Behavior: S1-TP and S2-TP (from ) exhibit distinct redox potentials correlated with their 5-position substituents. Chloromethyl groups (S1-TP) lower reduction potentials by 0.2 V compared to morpholinomethyl analogs.
  • Solubility : Piperazinyl-substituted compounds (e.g., target compound) demonstrate higher aqueous solubility (>50 μg/mL) than arylalkylamine derivatives (e.g., 6d in ).
  • Thermal Stability : Sulfonamide derivatives (8a–8f) show superior thermal stability (decomposition >250°C) due to strong hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(4-phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis protocols for structurally related triazolopyrimidines often employ stepwise cyclization and coupling reactions. For example, molten-state tetramethylenediamine (TMDP) or TMDP in ethanol/water (1:1 v/v) can catalyze the formation of the triazole ring, followed by piperazino-group introduction via nucleophilic substitution . Yield optimization requires careful control of temperature (e.g., reflux conditions) and solvent polarity. Ethanol/water mixtures enhance solubility of intermediates while minimizing side reactions . Piperazine derivatives may require pre-activation with triethylamine to improve nucleophilicity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is critical.

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine .
  • Spectroscopy : IR confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., phenoxyphenyl protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What safety considerations are critical during synthesis and handling?

  • Methodological Answer : TMDP, a common catalyst, is highly toxic and requires inert atmosphere handling . Piperazine derivatives may face procurement restrictions due to their misuse in illicit drug synthesis; alternatives like morpholine derivatives should be evaluated . Recrystallization solvents (e.g., methanol) must be handled in fume hoods due to volatility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected tautomeric forms or reaction pathways)?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model tautomerism and reaction energetics. For example, ICReDD combines reaction path searches with experimental feedback to identify dominant tautomers (e.g., triazole vs. pyrimidine protonation states) and optimize conditions . Molecular dynamics simulations predict solvent effects on crystal packing, addressing discrepancies in melting points or spectral data .

Q. What strategies validate structure-activity relationships (SAR) for pharmacological targets?

  • Methodological Answer :

  • Functional group modulation : Replace the 4-phenylpiperazino group with ethylpiperazine or trifluoromethyl variants to assess adenosine receptor affinity, as seen in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .
  • Bioisosteric replacement : Substitute the phenoxyphenyl moiety with chlorophenyl or tolyl groups to evaluate cytotoxicity trends, guided by analogues with IC₅₀ values <10 μM in cancer cell lines .
  • Enzymatic assays : Test PDE inhibition using fluorescence-based assays, correlating substituent electronegativity (e.g., trifluoromethyl) with binding affinity .

Q. How can reaction mechanisms be elucidated for complex heterocyclic systems like triazolopyrimidines?

  • Methodological Answer :

  • Isotopic labeling : Track ¹⁵N-labeled intermediates during cyclization to confirm ring-closure pathways .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., piperazino-group coupling) .
  • Computational modeling : Transition state analysis using Gaussian or ORCA software identifies key intermediates, such as zwitterionic species in triazole formation .

Q. What advanced separation techniques improve purity for structurally similar byproducts?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to resolve regioisomers .
  • Membrane technologies : Nanofiltration removes unreacted piperazine derivatives while retaining the target compound .
  • Recrystallization optimization : Methanol/water mixtures (3:1 v/v) yield high-purity crystals (>98%) by exploiting solubility differences .

Q. How does polymorphism impact the compound's physicochemical properties and bioactivity?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (e.g., endothermic peaks at 220–250°C) .
  • Powder XRD : Compare diffraction patterns to known crystal forms (e.g., monoclinic vs. triclinic systems) .
  • Solubility studies : Polymorphs with looser crystal packing (e.g., Form II) exhibit 2–3× higher aqueous solubility, critical for bioavailability .

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